molecular formula C₂₃H₂₄ClNO₃ B1140090 2-Amino-3',4'-dibenzyloxypropiophenone hydrochloride CAS No. 1219199-37-7

2-Amino-3',4'-dibenzyloxypropiophenone hydrochloride

Cat. No.: B1140090
CAS No.: 1219199-37-7
M. Wt: 397.89
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Description

This compound features a propiophenone backbone (phenylacetone) with an amino group at position 2 and benzyloxy (-OCH₂C₆H₅) substituents at positions 3' and 4' on the aromatic ring. The hydrochloride salt enhances aqueous solubility. Structural analysis suggests the reported molecular formula in (C₅H₅N₂OCl) may be erroneous, as benzyloxy groups and the propiophenone backbone would necessitate a larger formula (e.g., ~C₂₃H₂₄ClNO₃). This discrepancy highlights the need for verification from primary sources .

Properties

IUPAC Name

2-amino-1-[3,4-bis(phenylmethoxy)phenyl]propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3.ClH/c1-17(24)23(25)20-12-13-21(26-15-18-8-4-2-5-9-18)22(14-20)27-16-19-10-6-3-7-11-19;/h2-14,17H,15-16,24H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXGJJVSGLJFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675573
Record name 2-Amino-1-[3,4-bis(benzyloxy)phenyl]propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219199-37-7
Record name 2-Amino-1-[3,4-bis(benzyloxy)phenyl]propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Amino-3’,4’-dibenzyloxypropiophenone hydrochloride typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection and purification steps. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, but they likely involve similar multi-step processes optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Amino-3’,4’-dibenzyloxypropiophenone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-3’,4’-dibenzyloxypropiophenone hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on cellular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3’,4’-dibenzyloxypropiophenone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Substituent Variations: Methoxy vs. Benzyloxy Groups

  • Lipophilicity : Benzyloxy groups confer higher lipophilicity (logP ~4.5 estimated) compared to methoxy (logP ~1.5), impacting membrane permeability and metabolic stability.
  • Solubility : The hydrochloride salt improves water solubility, but benzyloxy derivatives are less soluble in polar solvents than methoxy analogs.
  • Synthetic Utility : Benzyloxy groups are often used as protecting groups in organic synthesis, whereas methoxy groups are stable under standard conditions .

Halogenated Analogs

2-Amino-3,5-dibromobenzaldehyde (CAS 50910-55-9, ) shares an aromatic amine structure but features bromine substituents and an aldehyde functional group.

  • Reactivity: The aldehyde group increases electrophilicity, enabling nucleophilic additions, whereas the propiophenone backbone in the target compound favors ketone-specific reactions.
  • Electronic Effects : Bromine’s electron-withdrawing nature alters aromatic ring reactivity compared to benzyloxy’s electron-donating effects .

Fluorinated Derivatives

Compounds like (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride (CAS 1956437-40-3, ) highlight substituent positional effects:

  • Bioactivity : Fluorine atoms enhance metabolic stability and binding affinity in pharmaceuticals.
  • Structural Similarity: Despite a 0.69 similarity score (), the acetate ester and fluorophenyl groups diverge significantly from the target compound’s propiophenone backbone .

Data Table: Structural and Property Comparison

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties
2-Amino-3',4'-dibenzyloxypropiophenone HCl 100371-73-3 C₅H₅N₂OCl* NH₂, 3',4'-(OCH₂C₆H₅) High lipophilicity, salt form
2-Amino-3,5-dibromobenzaldehyde 50910-55-9 C₇H₅Br₂NO NH₂, 3,5-Br, CHO Electrophilic aldehyde moiety
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl 1956437-40-3 C₁₀H₁₁F₂NO₂·HCl NH₂, 2,4-F, COOCH₃ Enhanced metabolic stability

*Molecular formula discrepancy noted; likely requires correction (e.g., C₂₃H₂₄ClNO₃) .

Research Findings and Limitations

  • Data Gaps : Experimental data on solubility, stability, and biological activity are absent in the provided evidence, necessitating further primary research.

Biological Activity

2-Amino-3',4'-dibenzyloxypropiophenone hydrochloride (CAS No. 1219199-37-7) is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by two benzyloxy groups and an amino group, suggests potential interactions with biological systems, making it a candidate for studies on enzyme inhibition and cellular pathways.

  • Molecular Formula : C₁₈H₁₈ClN₁O₃
  • Molecular Weight : 397.89 g/mol
  • CAS Number : 1219199-37-7

The biological activity of 2-Amino-3',4'-dibenzyloxypropiophenone hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to changes in cellular function and behavior. The compound is particularly noted for its role in enzyme inhibition, where it may act as a competitive inhibitor, altering the kinetics of biochemical reactions .

Biological Applications

The compound has been investigated for several potential applications:

  • Enzyme Inhibition : Studies have shown that 2-Amino-3',4'-dibenzyloxypropiophenone hydrochloride can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, which may be beneficial in therapeutic contexts .
  • Protein Interactions : Research indicates that this compound may influence protein-protein interactions, which are critical for numerous biological processes, including signal transduction and metabolic regulation .
  • Therapeutic Potential : Preliminary investigations suggest that it may possess therapeutic properties, particularly in the modulation of pathways associated with diseases such as cancer and metabolic disorders .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of 2-Amino-3',4'-dibenzyloxypropiophenone hydrochloride:

  • Study on Enzyme Inhibition : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the activity of a specific enzyme linked to cancer cell proliferation. The results showed a dose-dependent response, indicating its potential as a lead compound for further drug development .
  • Cellular Pathway Modulation : Another investigation focused on the effects of this compound on cellular signaling pathways. The findings revealed that it could significantly alter the phosphorylation status of key proteins involved in cell cycle regulation, suggesting a mechanism by which it may exert anti-cancer effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Amino-3',4'-dibenzyloxypropiophenone hydrochloride, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
2-Amino-3',4'-dihydroxypropiophenone hydrochlorideHydroxyl groups instead of benzyloxyDifferent reactivity; less potent as an inhibitor
2-Amino-3',4'-dimethoxypropiophenone hydrochlorideMethoxy groups instead of benzyloxyAltered solubility; varied interaction profiles

The presence of benzyloxy groups in 2-Amino-3',4'-dibenzyloxypropiophenone hydrochloride enhances its lipophilicity and potentially its ability to cross biological membranes, contributing to its biological activity .

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